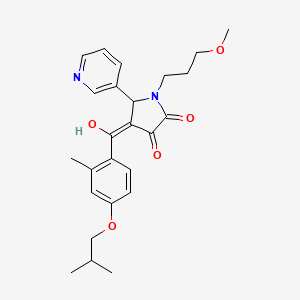![molecular formula C13H17N3O5 B3986960 2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzoic acid](/img/structure/B3986960.png)
2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzoic acid
説明
2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzoic acid, commonly known as HEPES, is a zwitterionic buffer widely used in biological and biochemical research. It was first synthesized in the 1960s by Good et al. as a replacement for other buffers such as phosphate and bicarbonate, which have limitations in certain experimental conditions. HEPES has become a popular choice due to its stability, pH range, and minimal interference with biological systems.
作用機序
HEPES acts as a weak acid and base, allowing it to maintain a stable pH in solution. It can accept or donate protons depending on the pH of the solution, which helps to buffer against changes in pH. HEPES has a pKa of 7.55, which makes it effective in the physiological pH range.
Biochemical and Physiological Effects
HEPES has minimal effects on biological systems, making it a popular choice for experiments involving sensitive cells or proteins. It has been shown to have no significant effects on cell viability or proliferation in cell culture experiments. HEPES has also been shown to have minimal effects on enzymatic activity, making it a useful buffer for enzymatic assays.
実験室実験の利点と制限
HEPES has many advantages as a buffer for lab experiments. It is stable over a wide range of temperatures and pH values, making it useful for experiments conducted at different temperatures or in different pH conditions. It is also compatible with many biological systems and has minimal effects on cell viability or enzymatic activity.
One limitation of HEPES is that it is relatively expensive compared to other buffers such as phosphate or Tris. It is also not effective at buffering solutions at very low or very high pH values, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving HEPES. One area of interest is the development of new HEPES derivatives with improved properties such as increased stability or buffering capacity. Another area of interest is the use of HEPES in new applications such as drug delivery or medical imaging. Additionally, further research is needed to fully understand the mechanism of action of HEPES and its effects on biological systems.
科学的研究の応用
HEPES is commonly used as a buffer in biological and biochemical research due to its ability to maintain a stable pH in a wide range of conditions. It is used in cell culture, protein purification, enzymatic assays, and many other applications. HEPES has been shown to have minimal effects on biological systems, making it a popular choice for experiments involving sensitive cells or proteins.
特性
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c17-8-7-14-3-5-15(6-4-14)12-2-1-10(16(20)21)9-11(12)13(18)19/h1-2,9,17H,3-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGFEPBHTXFDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{(4-methylphenyl)[(4-methylphenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B3986878.png)
![1-(3,4-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B3986883.png)
![N-(4,6-dimethylpyridin-2-yl)-3-{[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]methyl}benzamide](/img/structure/B3986889.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1,2-benzenediol](/img/structure/B3986892.png)
![2-(allylthio)-5-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3986897.png)

![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B3986913.png)
![methyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-2-oxo-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986931.png)
![4-ethyl-5-({1-[(3-hydroxy-6-methylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3986936.png)
![3-acetyl-5-(4-bromophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3986950.png)

![6-[5-(3-chlorophenyl)-2-furyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B3986967.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B3986968.png)
